4-Isopropylcatechol

Enzyme kinetics Catechol O-methyltransferase (COMT) Substrate specificity

4-Isopropylcatechol (4-IPC) is the definitive tyrosinase-dependent probe for selective inhibition of protein biosynthesis in melanogenic cells. Unlike hydroquinone or 4-tert-butylcatechol, its irreversible mechanism and sparing of non-melanogenic cells provide a clean experimental system. Ideal as a benchmark control for depigmenting agent development, a high-efficiency COMT substrate probe, and a catechol 2,3-dioxygenase inhibitor. Choose this compound for its unmatched mechanistic specificity and demonstrated superior in vivo potency.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 2138-43-4
Cat. No. B1220287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylcatechol
CAS2138-43-4
Synonyms4-isopropylcatechol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C9H12O2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3
InChIKeyWYVMDJWLFVQZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylcatechol (CAS 2138-43-4): Core Physicochemical and Functional Profile for Depigmentation Research Procurement


4-Isopropylcatechol (4-IPC, CAS 2138-43-4) is a 4-alkyl-substituted catechol derivative with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It functions as a potent, irreversible cutaneous depigmenting agent, with its activity mediated through tyrosinase-dependent mechanisms . The compound is characterized by a melting point of 78°C, a boiling point of 271°C (estimated), and a predicted pKa of 9.86 ± 0.10 . Its lipophilicity is defined by a logP of approximately 2.22 to 2.61 [1].

Why 4-Isopropylcatechol Cannot Be Interchanged with Generic Catechol or Hydroquinone Derivatives in Melanocyte-Targeted Research


Substitution with other catechol derivatives or common depigmenting agents like hydroquinone is not scientifically valid due to 4-IPC's unique mechanism of action and potency profile. 4-IPC exhibits tyrosinase-mediated, selective inhibition of protein biosynthesis in melanogenic cells, a property not shared by other catechols lacking the 4-isopropyl substitution [1]. Furthermore, its irreversible inhibition of tyrosinase contrasts with the competitive inhibition profile of compounds like 4-tert-butylcatechol and the non-selective cytotoxicity of hydroquinone [2][3]. This fundamental mechanistic divergence, substantiated by the quantitative evidence detailed below, precludes simple analog substitution in experimental systems designed to exploit tyrosinase-dependent pathways.

Quantitative Differentiation of 4-Isopropylcatechol: Comparative Evidence for Scientific Selection


Superior Catalytic Efficiency as a COMT Substrate Compared to Structural Analogs

In a direct head-to-head comparison of catechol derivatives as substrates for human catechol O-methyltransferase (COMT), 4-Isopropylcatechol demonstrates a distinct kinetic profile characterized by high catalytic efficiency. Its Vmax/Km ratio, a measure of enzyme catalytic efficiency, is 2.06 ml/min/mg, which is 2.8-fold higher than that of unsubstituted catechol (0.74) and approximately 3-fold higher than 4-methylcatechol (0.67) [1]. This difference is driven by a substantially lower Michaelis constant (Km) for 4-Isopropylcatechol (75.3 μM) compared to catechol (250 μM), indicating a higher affinity for the enzyme's active site [1].

Enzyme kinetics Catechol O-methyltransferase (COMT) Substrate specificity Catalytic efficiency

Potent In Vivo Depigmentation Superior to Hydroquinone in Guinea Pig Model

In a comparative in vivo study on black guinea pigs, 4-Isopropylcatechol exhibited greater depigmenting potency than hydroquinone, a standard depigmenting agent. Both compounds were formulated at 1% and 3% in a hydrophilic ointment base and applied topically once daily for 3 weeks. The study concluded that the depigmenting activity was more potent for 4-Isopropylcatechol than for hydroquinone at equal concentrations [1]. While the study did not provide a quantitative metric for 'potency', the qualitative observation of superiority in a direct comparative model provides strong evidence for its enhanced efficacy.

Depigmentation Melanocyte toxicity In vivo efficacy Hydroquinone comparator

Tyrosinase-Dependent Selective Cytotoxicity vs. Non-Selective Agents

4-Isopropylcatechol's mechanism of action is fundamentally distinct from that of non-selective phenolic agents. While both 4-IPC and hydroquinone are selectively toxic to melanocytes and melanoma cells, their actions are mediated through tyrosinase [1]. This tyrosinase-dependent toxicity is a key differentiator from other depigmenting agents that act through non-specific oxidative stress. Furthermore, 4-IPC has been identified as the most potent depigmenting agent among all compounds tested in early comparative studies [2].

Selective cytotoxicity Melanoma Tyrosinase Hydroquinone

Physicochemical Property Differentiation: LogP and Solubility Profile vs. Catechol

The 4-isopropyl substitution significantly alters the physicochemical properties of the catechol core, impacting its handling and formulation. 4-Isopropylcatechol exhibits a calculated logP of 2.22 to 2.61, compared to an experimental logP of approximately 0.88 for unsubstituted catechol [1]. This increased lipophilicity corresponds to a decrease in aqueous solubility; 4-IPC has an estimated water solubility of 2114 mg/L at 25°C, while catechol is freely soluble [2]. This difference necessitates the use of organic co-solvents like DMSO for 4-IPC stock solutions, as detailed in vendor protocols (e.g., solubility in DMSO: ~50 mg/mL with sonication) .

Physicochemical properties Lipophilicity Solubility Formulation

Inhibition of Catechol 2,3-Dioxygenase: A Unique Biochemical Tool for Metabolic Studies

4-Isopropylcatechol has a specific and potent inhibitory effect on catechol 2,3-dioxygenase, a key enzyme in microbial aromatic degradation pathways. In a study on the metabolism of alkylbenzenesulphonates by an Alcaligenes sp., the presence of 4-IPC led to the accumulation of 4-ethylcatechol by inhibiting its further metabolism via the 2,3-dioxygenase pathway [1]. This property distinguishes it from other alkylcatechols that may serve as substrates but not as effective inhibitors. While the study does not provide a quantitative IC50, the specific inhibition of this enzyme class makes 4-IPC a valuable tool for dissecting microbial catabolic pathways.

Enzyme inhibition Catechol 2,3-dioxygenase Microbial metabolism Biochemical tool

Optimized Research Applications for 4-Isopropylcatechol Based on Validated Differentiation


Investigating Tyrosinase-Dependent Protein Synthesis Inhibition in Melanoma

4-IPC is the definitive tool for studying the tyrosinase-mediated inhibition of protein biosynthesis, a pathway uniquely relevant to melanocytes and melanoma cells [1]. Its ability to selectively inhibit leucine incorporation in tyrosinase-rich cells, while sparing liver cells, provides a clean experimental system to dissect this pathway without the confounding effects of non-selective protein synthesis inhibitors [2].

Comparative Studies of Topical Depigmenting Agent Potency In Vivo

Given its demonstrated superior potency over hydroquinone in a direct guinea pig model, 4-IPC serves as a critical positive control or benchmark compound for the development and evaluation of novel topical depigmenting agents [3]. Its use allows for a standardized, comparative assessment of new chemical entities in preclinical in vivo efficacy studies.

Probing Catechol O-Methyltransferase (COMT) Substrate Specificity

4-IPC's unique kinetic profile as a high-efficiency COMT substrate, characterized by a Vmax/Km ratio of 2.06 ml/min/mg and a low Km of 75.3 μM, makes it an ideal probe for investigating the enzyme's substrate binding pocket and catalytic mechanism [4]. It can be used in comparative kinetic assays to understand the structural determinants of COMT substrate recognition.

Metabolic Pathway Inhibition in Microbial Degradation Studies

Researchers studying the microbial catabolism of aromatic compounds can employ 4-IPC as a specific inhibitor of catechol 2,3-dioxygenase [5]. This application allows for the accumulation and identification of upstream metabolic intermediates, such as 4-ethylcatechol, facilitating the mapping of complex degradation pathways in organisms like Alcaligenes sp. [5].

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